molecular formula C6H6BrN B1528112 4-Bromo(~13~C_6_)aniline CAS No. 1173018-70-6

4-Bromo(~13~C_6_)aniline

Cat. No.: B1528112
CAS No.: 1173018-70-6
M. Wt: 177.98 g/mol
InChI Key: WDFQBORIUYODSI-IDEBNGHGSA-N
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Description

4-Bromo(13C_6_)aniline is a chemical compound where an aniline molecule is substituted with a bromine atom at the para position and a carbon-13 isotope at the benzene ring

Synthetic Routes and Reaction Conditions:

  • Bromination of Aniline: The compound can be synthesized by reacting aniline with bromine in the presence of a suitable catalyst, such as ferric chloride, under controlled conditions to ensure the bromine atom attaches at the para position.

  • Sandmeyer Reaction: Another method involves treating aniline with sodium nitrite and hydrochloric acid to form diazonium salt, followed by reaction with copper(I) bromide to introduce the bromine atom.

Industrial Production Methods: Industrial production of 4-Bromo(13C_6_)aniline typically involves large-scale bromination reactions with stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, is common in industrial settings.

Types of Reactions:

  • Oxidation: 4-Bromo(13C_6_)aniline can be oxidized to form 4-bromoquinone or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 4-aminobenzene.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Reducing agents like iron powder and hydrogen gas are used.

  • Substitution: Nucleophiles such as sodium hydroxide or nitrous acid are employed, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: 4-Bromoquinone, 4-bromophenol.

  • Reduction: 4-Aminobenzene.

  • Substitution: 4-Bromophenol, 4-Nitroaniline.

Scientific Research Applications

4-Bromo(13C_6_)aniline is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and polymers.

  • Biology: The compound is used in the study of enzyme mechanisms and as a probe in biological imaging.

  • Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

  • Industry: Its unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo(13C_6_)aniline exerts its effects depends on its specific application. For example, in biological imaging, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a detectable signal. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Bromoaniline: Similar to 4-Bromo(13C_6_)aniline but without the carbon-13 isotope.

  • 4-Nitroaniline: Contains a nitro group instead of a bromine atom.

  • 4-Chloroaniline: Contains a chlorine atom instead of a bromine atom.

Uniqueness: 4-Bromo(13C_6_)aniline is unique due to the presence of the carbon-13 isotope, which allows for more precise tracking and analysis in scientific research. This isotopic labeling is particularly useful in NMR spectroscopy and other analytical techniques.

Properties

IUPAC Name

4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFQBORIUYODSI-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745852
Record name 4-Bromo(~13~C_6_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173018-70-6
Record name 4-Bromo(~13~C_6_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173018-70-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo(~13~C_6_)aniline
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Bromo(~13~C_6_)aniline

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